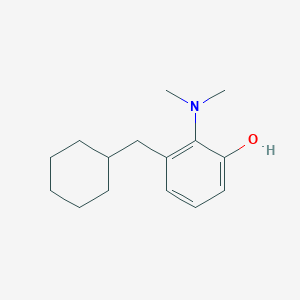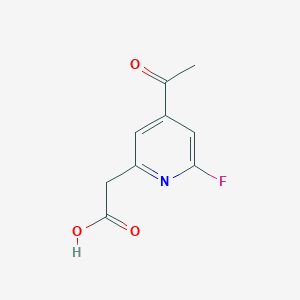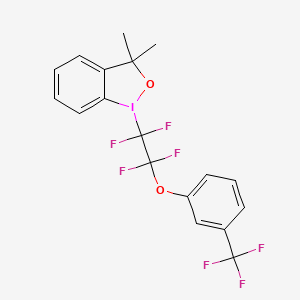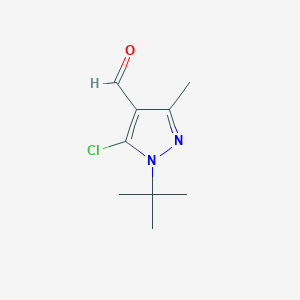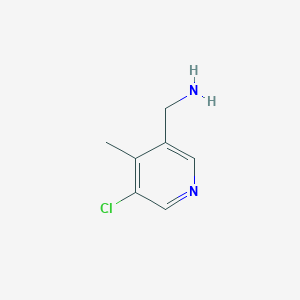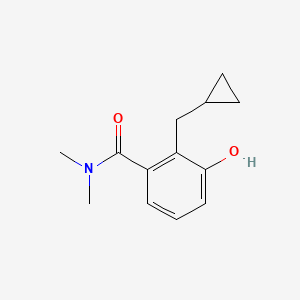
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide: is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound has been extensively studied for its anti-inflammatory and analgesic properties. It is often used in scientific research to explore the role of COX-2 in various physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(cyclohexyloxy)-3-hydroxyaniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is widely used in scientific research due to its selective inhibition of COX-2. Some of its applications include:
Chemistry: Used as a tool to study the role of COX-2 in chemical reactions and pathways.
Biology: Employed in cellular studies to investigate the effects of COX-2 inhibition on cell growth, apoptosis, and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control
Wirkmechanismus
The mechanism of action of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
5-Methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337): Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Celecoxib: A widely used COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: Another COX-2 inhibitor that was used for its anti-inflammatory effects but was withdrawn due to cardiovascular risks
Uniqueness: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific chemical structure, which provides high selectivity for COX-2 over COX-1. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Eigenschaften
Molekularformel |
C13H19NO4S |
|---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
N-(2-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-11-8-5-9-12(15)13(11)18-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
IGROEDSNNOCSDA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


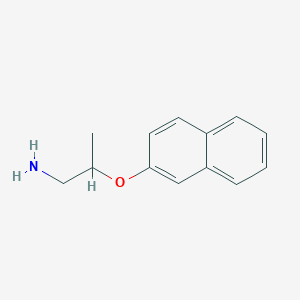

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
